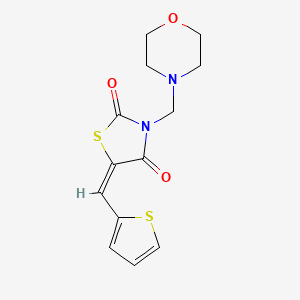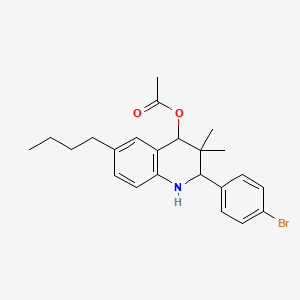
(5E)-3-(morpholin-4-ylmethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is modified with morpholine and thiophene groups, enhancing its chemical versatility and potential for various reactions.
Métodos De Preparación
The synthesis of (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic synthesisIndustrial production methods may involve optimizing these steps for higher yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The morpholine and thiophene groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
(5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to interact with enzymes and proteins, potentially inhibiting their activity. The morpholine and thiophene groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds include other thiazolidine-2,4-dione derivatives, such as:
Rosiglitazone: Used in the treatment of diabetes, it shares the thiazolidine-2,4-dione core but differs in its side chains.
Pioglitazone: Another antidiabetic drug with a similar core structure.
Propiedades
Fórmula molecular |
C13H14N2O3S2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(5E)-3-(morpholin-4-ylmethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O3S2/c16-12-11(8-10-2-1-7-19-10)20-13(17)15(12)9-14-3-5-18-6-4-14/h1-2,7-8H,3-6,9H2/b11-8+ |
Clave InChI |
LKRZEDGYKVBQHS-DHZHZOJOSA-N |
SMILES isomérico |
C1COCCN1CN2C(=O)/C(=C\C3=CC=CS3)/SC2=O |
SMILES canónico |
C1COCCN1CN2C(=O)C(=CC3=CC=CS3)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596800.png)
![{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate](/img/structure/B11596805.png)

![2-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11596820.png)
![(5Z)-5-(2-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596821.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-bromobenzoate](/img/structure/B11596826.png)
![4-{(2Z)-2-[3-chloro-2-(4-methylphenyl)-5-phenyl-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine](/img/structure/B11596831.png)
![2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide](/img/structure/B11596832.png)
![Methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11596833.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate](/img/structure/B11596847.png)
![9-(4-butylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11596853.png)
![(2Z)-2-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11596855.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596867.png)
![1-(4-Methoxyphenyl)-3-{4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione](/img/structure/B11596874.png)
